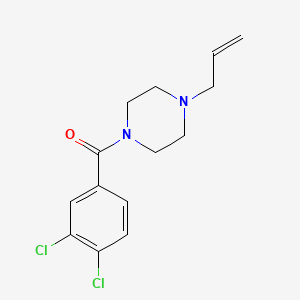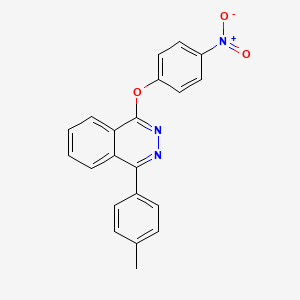![molecular formula C16H17Cl2N3 B5326002 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine, also known as JNJ-17216498, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as pyridine derivatives and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine is not well understood. However, it has been suggested that it may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It may also modulate the release of various neurotransmitters, such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, such as dopamine, norepinephrine, and serotonin. It has also been shown to have potential anti-inflammatory and analgesic effects. Additionally, it has been shown to have potential effects on various diseases, such as depression, anxiety, and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine in lab experiments is its potential therapeutic applications. It has been extensively studied for its potential effects on various diseases, such as depression, anxiety, and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are many potential future directions for the study of 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine. One potential direction is the further study of its potential therapeutic applications, particularly in the treatment of depression, anxiety, and Parkinson's disease. Another potential direction is the study of its potential effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of more soluble analogs of this compound could be a potential future direction.
合成法
The synthesis method of 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine involves the reaction of 2-(2-pyridinyl)-1-piperidinecarboxaldehyde with 3,5-dichloropyridine in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 60%.
科学的研究の応用
3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of various neurotransmitter systems, such as dopamine, norepinephrine, and serotonin. It has also been shown to have potential anti-inflammatory and analgesic effects.
特性
IUPAC Name |
3,5-dichloro-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-13-9-19-10-14(18)12(13)11-21-8-4-2-6-16(21)15-5-1-3-7-20-15/h1,3,5,7,9-10,16H,2,4,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXTZSPWKHBEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)CC3=C(C=NC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5325926.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5325927.png)

![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)

![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)

![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)